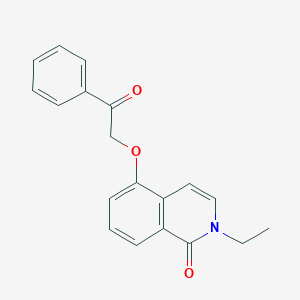

2-ethyl-5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

2-ethyl-5-phenacyloxyisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-20-12-11-15-16(19(20)22)9-6-10-18(15)23-13-17(21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJJHXMRWOXBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

Attachment of the Phenylethoxy Group: The phenylethoxy group can be attached through etherification reactions, where phenol is reacted with an appropriate alkylating agent.

Oxidation and Final Cyclization: The final steps involve oxidation reactions to introduce the oxo group and cyclization to form the dihydroisoquinolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound features a dihydroisoquinoline backbone, which is known for its diverse biological activities. The presence of the ethyl and phenylethoxy groups contributes to its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry

Research indicates that 2-ethyl-5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one exhibits promising biological activities, making it relevant in drug discovery efforts. Its structural similarities to known pharmacophores suggest potential therapeutic applications.

Potential Therapeutic Areas

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may interact with viral enzymes or receptors, indicating a need for further investigation into its antiviral properties.

- Anticancer Research : The isoquinoline scaffold is often associated with anticancer activity; thus, this compound may also possess similar properties worth exploring .

Chemical Synthesis

The synthesis of this compound involves several steps that require careful control of reaction conditions to achieve high yields and purity. Understanding its synthetic pathways can facilitate the development of related compounds with enhanced efficacy or reduced toxicity.

Synthesis Steps

- Formation of the isoquinoline core.

- Introduction of the ethyl and phenylethoxy groups.

- Final purification and characterization.

Biochemical Studies

The interaction studies of this compound with various biological targets are crucial for understanding its mechanism of action. Initial findings suggest that it may bind to specific enzymes or receptors involved in disease pathways.

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-ethyl-5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural Comparison with Dihydroisoquinolin-1-one Derivatives

Core Structure and Substituent Analysis

The dihydroisoquinolin-1-one scaffold is shared among several pharmacologically relevant compounds. Key structural variations occur at positions 2 and 5, which critically modulate physicochemical and biological properties.

Table 1: Substituent Comparison of Selected Dihydroisoquinolin-1-one Derivatives

Physicochemical Properties

Functional Analogues with Divergent Cores

Comparison with Oxazole Derivatives

The Streptomyces-derived 2-ethyl-5-(3-indolyl)oxazole (Noltemeyer et al., 1982) shares an ethyl substituent but replaces the dihydroisoquinolin-1-one core with an oxazole ring . enzyme modulation) .

Biological Activity

2-Ethyl-5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one, also known as C19H17NO3 , is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H17NO3

- Molecular Weight : 307.349 g/mol

- CAS Number : 898457-22-2

The compound features an isoquinoline moiety combined with a phenyl ether functionality, which may contribute to its biological properties.

Biological Activity Overview

The biological activities attributed to this compound include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |

| Neuroprotective | May protect neuronal cells from oxidative stress. |

Case Studies and Research Findings

-

Antimicrobial Activity

A study demonstrated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. Although specific data on this compound is sparse, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria . -

Anticancer Potential

Research has indicated that isoquinoline derivatives can inhibit cancer cell growth by inducing apoptosis. For instance, a related compound was found to downregulate anti-apoptotic proteins in breast cancer cells . The mechanism may involve the modulation of signaling pathways such as the PI3K/Akt pathway. -

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may protect against neurodegenerative conditions by reducing oxidative stress and inflammation . This property could make this compound a candidate for further investigation in neuroprotection.

Future Directions

Further research is necessary to elucidate the precise biological mechanisms of this compound. Key areas for exploration include:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-ethyl-5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one with high purity?

- Methodology : Optimize reaction conditions (temperature: 60–80°C, pH 7–9) using polar aprotic solvents like dichloromethane or ethanol. Catalysts such as palladium or copper may accelerate coupling reactions. Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .**

Q. How should researchers handle and store this compound safely in the laboratory?

- Methodology : Use PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods, closed systems). Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Regularly test stability via NMR and mass spectrometry .**

Q. What analytical techniques are recommended for structural confirmation?

- Methodology :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C2, phenylethoxy at C5).

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 336.3).

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity (KD) with purified targets (e.g., kinases, GPCRs).

- Dose-response studies : Test at concentrations 0.1–100 μM, including controls (DMSO vehicle, positive inhibitors).

- Molecular docking : Model interactions using software like AutoDock Vina, focusing on the oxo-phenylethoxy moiety’s hydrogen bonding potential .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodology :

- Purity verification : Re-analyze compound batches via HPLC (≥95% purity threshold).

- Assay optimization : Adjust buffer pH (6.5–7.5), temperature (25°C vs. 37°C), and co-solvents (≤1% DMSO).

- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

- Methodology :

- Analog synthesis : Modify the ethyl group (e.g., replace with methyl or propyl) or phenylethoxy moiety (e.g., fluorophenyl derivatives).

- Activity profiling : Test analogs in parallel assays (e.g., IC50 comparisons).

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Methodology :

- Simulated gastric fluid (pH 2) : Incubate at 37°C for 24h, analyze degradation via LC-MS.

- Plasma stability : Measure half-life in human plasma (37°C, 1–24h).

- Photostability : Expose to UV light (320–400 nm) and monitor by UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.